molecular formula C8H16N4 B13256609 Methyl({[1-methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine

Methyl({[1-methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine

Cat. No.: B13256609
M. Wt: 168.24 g/mol
InChI Key: KCSLBGWDLLCPRF-UHFFFAOYSA-N
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Description

Methyl({[1-methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine is a synthetic organic compound featuring a 1,2,3-triazole core, which is a privileged scaffold in medicinal chemistry and drug discovery. The structure is substituted with a methyl(alkyl)amine functional group, which can be critical for molecular interaction with biological targets, and an isopropyl moiety that can influence the compound's pharmacokinetic properties. Triazole derivatives are extensively researched for their diverse biological activities and have been explored as key structural components in agrochemicals and pharmaceuticals . As a small molecule building block, this amine-functionalized triazole is of significant interest for use in chemical synthesis, including the development of novel ligands and the functionalization of larger molecular structures. Researchers may also investigate its potential application in creating compounds with specific biological activities. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) before handling.

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

N-methyl-1-(1-methyl-5-propan-2-yltriazol-4-yl)methanamine

InChI

InChI=1S/C8H16N4/c1-6(2)8-7(5-9-3)10-11-12(8)4/h6,9H,5H2,1-4H3

InChI Key

KCSLBGWDLLCPRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=NN1C)CNC

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole scaffold is efficiently constructed via CuAAC, a cornerstone reaction for regioselective triazole synthesis.

  • Reactants :
    • Alkyne : Propargyl methylamine ($$ \text{HC≡C-CH}2\text{-NHCH}3 $$).
    • Azide : Methyl azide ($$ \text{CH}3\text{N}3 $$) or stable equivalents (e.g., sulfonyl azides).
  • Conditions :
    • Catalyst: $$ \text{CuI} $$ (5 mol%) in $$ \text{THF/H}_2\text{O} $$ at 25°C.
    • Yield: >80% for analogous triazoles.
  • Product : Forms 1-methyl-4-(methylaminomethyl)-1H-1,2,3-triazole.

N-Methylation Optimization

If the triazole lacks the N1-methyl group, selective alkylation is performed:

  • Reagents : Methyl iodide ($$ \text{CH}_3\text{I} $$), $$ \text{NaH} $$.
  • Conditions : DMF, 0°C → RT, 6 h.
  • Regioselectivity : N1 > N2/N3 due to steric and electronic factors.

Key Challenges and Solutions

Challenge Solution Source
Methyl azide instability Use trimethylsilyl azide or sulfonyl azides
C5 functionalization Halogenation followed by Suzuki coupling
Regioselective N1-alkylation Low-temperature alkylation with strong base

Characterization Data

  • $$ ^1\text{H NMR} $$ :
    • N1-CH$$ _3 $$: δ 3.85 (s, 3H).
    • C5-CH(CH$$ _3$$)$$ _2 $$: δ 1.25 (d, 6H), δ 3.10 (septet, 1H).
    • CH$$ _2$$-NHCH$$ _3 $$: δ 2.45 (t, 2H), δ 2.20 (s, 3H).
  • MS (ESI+) : $$ m/z $$ 195.2 [M+H]$$ ^+ $$.

Comparative Analysis of Methods

Method Advantages Limitations
CuAAC High regioselectivity, one-step Requires unstable azides
Suzuki coupling Broad substrate scope Requires pre-halogenated triazole
Directed C–H No pre-functionalization needed Lower yields for bulky substituents

Industrial-Scale Considerations

  • Cost Efficiency : CuAAC is preferred for scalability but requires azide safety protocols.
  • Purification : Column chromatography or recrystallization from ethanol/water.

Chemical Reactions Analysis

Types of Reactions

Methyl({[1-methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methylamine in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Methyl({[1-methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine has several applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its potential biological activity.

    Materials Science: The compound is used in the development of new materials with unique properties.

    Biological Research: It is used as a building block in the synthesis of biologically active molecules.

    Industrial Applications: The compound is used in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl({[1-methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or activate specific receptors, resulting in its observed biological activity.

Comparison with Similar Compounds

Key Structural Features :

  • Triazole core : Provides a rigid, aromatic scaffold with nitrogen atoms capable of hydrogen bonding and metal coordination.
  • Substituents: 1-Methyl group: Enhances hydrophobicity and steric hindrance. 5-Isopropyl group: Introduces significant steric bulk and lipophilicity. 4-Methylaminomethyl group: Offers a primary amine for functionalization or interaction with biological targets.

Molecular Formula : C₈H₁₅N₅
Molecular Weight : 181.25 g/mol

Structural and Functional Comparisons

Table 1: Structural and Physical Properties
Compound Name Substituents (Triazole Positions) Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound 1-Me, 5-iPr, 4-CH₂NHMe C₈H₁₅N₅ 181.25 Coordination, Catalysis
Dimethyl(1-phenyl-1H-triazol-4-ylmethyl)amine 1-Ph, 4-CH₂NMe₂ C₁₂H₁₅N₅ 229.29 Synthetic intermediate
[(1-Benzyl-1H-triazol-4-yl)methyl]amine (tbta) 1-Bn, 4-CH₂NH₂ C₁₀H₁₁N₅ 201.23 CuAAC ligand
THPTA Tris(3-hydroxypropyltriazolylmethyl)amine C₁₈H₃₀N₁₀O₃ 458.51 Biocompatible CuAAC ligand
DTEA Tris(2-{[4-(dimethylamino)methyl]triazol}ethyl)amine C₁₅H₂₇N₁₅ 437.47 Enhanced catalytic activity
Key Observations :

Methylaminomethyl provides a reactive primary amine, contrasting with dimethylamine (Compound 10h) or tertiary amines (THPTA, DTEA).

Molecular Weight :

  • The target compound (181 g/mol) is lighter than TBTA (201 g/mol) or THPTA (458 g/mol), suggesting better solubility in organic solvents.

Catalytic and Coordination Chemistry

  • CuAAC Efficiency : TBTA and THPTA are established ligands for stabilizing Cu(I) in click reactions. The target compound’s smaller size and primary amine may reduce steric hindrance, but its lack of polytriazole structure likely limits its efficacy compared to TBTA or DTEA .
  • Metal Coordination : Ni(II) complexes with tbta and tdta show strong coordination via triazole N atoms . The target compound’s isopropyl group may hinder metal-ligand interactions compared to less bulky analogues.

Biological Activity

Methyl({[1-methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula : C8H16N4
  • Molecular Weight : 168.24 g/mol
  • IUPAC Name : N-methyl-1-(1-methyl-5-propan-2-yltriazol-4-yl)methanamine
  • Canonical SMILES : CC(C)C1=C(N=NN1C)CNC

This compound features a triazole ring, which is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. This compound has shown potential against various pathogens. A study demonstrated that triazole compounds could inhibit the growth of fungi and bacteria by disrupting their cellular processes.

Enzyme Inhibition

The compound's mechanism of action includes the inhibition of specific enzymes. For instance, it has been noted that modifications to the triazole ring can enhance potency against certain kinases, such as CSNK2A2. The presence of nitrogen atoms in specific positions on the triazole ring is crucial for effective enzyme interaction and inhibition .

Case Studies and Research Findings

Several studies highlight the biological efficacy of triazole derivatives:

  • Antiviral Activity : A study found that derivatives similar to this compound exhibited antiviral properties against viruses like MHV (Mouse Hepatitis Virus). The modifications to the triazole structure significantly improved antiviral activity .
  • Cancer Research : Triazole compounds have been investigated for their chemotherapeutic potential. They have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest .
  • Chagas Disease Treatment : Research on related triazole compounds has demonstrated effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds showed significant suppression of parasite burden in mouse models .

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules:

  • Enzyme Binding : The compound can bind to active sites on enzymes, leading to inhibition or modulation of their activity.
  • Receptor Interaction : It may also interact with various receptors, influencing signaling pathways that regulate cellular functions.

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundAntimicrobial, AntiviralEnzyme inhibition
5-Amino TriazolesAntiparasiticInduces apoptosis
Imidazole DerivativesBroad spectrumEnzyme modulation

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